molecular formula C15H15NO4S2 B2949930 2-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid CAS No. 638138-95-1

2-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid

Cat. No.: B2949930
CAS No.: 638138-95-1
M. Wt: 337.41
InChI Key: OUGYQLWAOAEYQU-WQLSENKSSA-N
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Description

2-[(5Z)-5-[(2-Methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid (CAS 300826-68-0) is a chemical compound with the molecular formula C15H15NO4S2 and a molecular weight of 337.41 g/mol . This rhodanine derivative is offered For Research Use Only and is of significant interest in pharmaceutical and biochemical research. A key area of investigation for this class of compounds is their activity as transthyretin (TTR) ligands . TTR stabilizers are a promising therapeutic strategy for treating TTR amyloidosis, including familial amyloid polyneuropathy and cardiomyopathy . The Z-configured benzylidene group at the 5-position of the thiazolidinone core is a common structural feature in these bioactive molecules. Researchers can utilize this compound in studies focused on protein misfolding diseases, the development of small-molecule therapeutics, and the inhibition of amyloid fibril formation . The product requires cold-chain transportation and should be stored as recommended by the supplier .

Properties

IUPAC Name

2-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S2/c1-3-10(14(18)19)16-13(17)12(22-15(16)21)8-9-6-4-5-7-11(9)20-2/h4-8,10H,3H2,1-2H3,(H,18,19)/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUGYQLWAOAEYQU-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1C(=O)C(=CC2=CC=CC=C2OC)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C(=O)O)N1C(=O)/C(=C/C2=CC=CC=C2OC)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the realm of anticancer properties. This article aims to provide a detailed overview of its biological activity, including cytotoxic effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H13NO4S2
  • Molecular Weight : 323.39 g/mol
  • CAS Number : 302824-30-2

Cytotoxicity

Recent studies have demonstrated that thiazolidinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. In particular, the compound has been evaluated for its ability to inhibit the proliferation of human cancer cells.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Observations
2-Methoxyphenyl derivativeMCF-715Moderate inhibition observed
HePG210Strong cytotoxicity noted
HCT11612Significant growth inhibition
PC-38Highest potency among tested cell lines

The data indicates that the compound exhibits varying degrees of cytotoxicity across different cell lines, with the highest potency observed against PC-3 cells, which are prostate cancer cells .

The mechanisms by which this compound exerts its biological effects are multifaceted. It is believed to induce apoptosis in cancer cells through several pathways:

  • Inhibition of Cell Cycle Progression : The compound may interfere with the cell cycle, leading to cell cycle arrest.
  • Induction of Apoptosis : Evidence suggests that it activates caspases and other apoptotic markers, promoting programmed cell death.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, further inducing apoptosis in cancer cells.

Case Studies

Several studies have explored the biological activity of thiazolidinone derivatives similar to the one discussed. For instance:

  • Study on Thiazolidinone Derivatives : A study published in the Bull. Chem. Soc. Ethiop. evaluated various thiazolidinone compounds for their cytotoxic properties against human cancer cell lines. The results indicated that modifications in the thiazolidinone structure significantly impacted their anticancer activity .
  • Mechanistic Insights : Another study highlighted the role of thiazolidinones in modulating signaling pathways associated with cancer cell survival and proliferation. The findings suggest that these compounds could serve as potential leads for developing new anticancer agents .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of thiazolidinone derivatives are highly dependent on substituents at the 5-benzylidene and 3-position. Key analogues include:

Compound Name Substituents (5-Position) 3-Position Key Activities Evidence ID
Target Compound 2-Methoxybenzylidene Butanoic acid Under investigation (potential antimicrobial/anticancer)
(Z)-5-(4-Nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl benzoic acid 4-Nitrobenzylidene Benzoic acid Anticancer (IC₅₀ = 8.2 µM against MCF-7)
2-[(5Z)-5-(1-Benzyl-5-bromo-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid Bromoindolylidene Acetic acid Antitubercular (targets shikimic acid kinase)
(Z)-5-(4-Isopropylbenzylidene)-2-thioxothiazolidin-3-yl acetic acid 4-Isopropylbenzylidene Acetic acid Enzyme inhibition (predicted pKa = 3.37)
ONO-2235 (Kinedak) 2-Methylcinnamylidene Acetic acid Clinical use (aldose reductase inhibitor for diabetes)

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in ) enhance anticancer activity by increasing electrophilicity of the benzylidene ring.
  • Bulkier substituents (e.g., isopropyl in ) reduce solubility but improve target affinity due to hydrophobic interactions.
  • Heterocyclic substituents (e.g., indolylidene in ) broaden activity spectra, particularly against bacterial targets.
Physicochemical Properties
Property Target Compound 4-Isopropylbenzylidene Analogue ONO-2235
Molecular Weight 337.4 g/mol 321.4 g/mol 349.4 g/mol
Predicted logP 2.8 3.5 3.1
pKa ~3.5 3.37 2.9
Aqueous Solubility (mg/mL) 0.15 0.07 0.12

The 2-methoxy group in the target compound balances lipophilicity and solubility better than bulkier substituents, making it a promising candidate for further pharmacokinetic studies.

Q & A

Q. Table 1. Comparative Yields for Synthetic Routes

StepReagents/ConditionsYield (%)Reference
Schiff Base Formation2-Methoxybenzaldehyde + thiosemicarbazide (AcOH, reflux)65–70
CyclizationChloroacetic acid, NaOAc (ethanol, 80°C)47–74
Ester HydrolysisNaOH (aqueous, rt)85–90

Q. Table 2. Key Spectral Data

Group1H^1H NMR (ppm)13C^{13}C NMR (ppm)IR (cm⁻¹)
Benzylidene (Z)7.35 (d, J=12 Hz)125.6 (C=CH)1610 (C=N)
Sulfanylidene180.2 (C=S)1250 (C–S)
Butanoic Acid2.45 (t, J=7 Hz)174.3 (COOH)1702 (C=O)

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